molecular formula C21H14N2O4 B14405308 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate CAS No. 88423-13-6

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate

Cat. No.: B14405308
CAS No.: 88423-13-6
M. Wt: 358.3 g/mol
InChI Key: FDNAWWDHKCRJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate is an organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
  • N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide

Uniqueness

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

88423-13-6

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

[2-[(1,3-dioxoisoindol-2-yl)methyl]pyridin-3-yl] benzoate

InChI

InChI=1S/C21H14N2O4/c24-19-15-9-4-5-10-16(15)20(25)23(19)13-17-18(11-6-12-22-17)27-21(26)14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

FDNAWWDHKCRJFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.